
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a hydroxycyclohexyl group attached to the ethynyl moiety, which is further connected to the thiophene ring. The carboxylic acid group is located at the second position of the thiophene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxylic acid with an appropriate ethynylating agent in the presence of a base. The hydroxycyclohexyl group can be introduced through a subsequent reaction with a cyclohexanone derivative under suitable conditions. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Addition: The ethynyl group can participate in addition reactions with various reagents, forming addition products.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Wirkmechanismus
The mechanism of action of 5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group and the thiophene ring play crucial roles in its binding to target proteins or enzymes. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
5-((1-Hydroxycyclohexyl)ethynyl)thiophene-2-carbaldehyde: This compound has an aldehyde group instead of a carboxylic acid group, leading to different chemical properties and reactivity.
2-Thiophenecarboxylic acid derivatives: These compounds have various substituents on the thiophene ring, affecting their chemical behavior and applications.
Cyclohexyl-substituted thiophenes: These compounds have different substituents on the cyclohexyl group, influencing their biological activities and industrial uses.
Eigenschaften
Molekularformel |
C13H14O3S |
|---|---|
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
5-[2-(1-hydroxycyclohexyl)ethynyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H14O3S/c14-12(15)11-5-4-10(17-11)6-9-13(16)7-2-1-3-8-13/h4-5,16H,1-3,7-8H2,(H,14,15) |
InChI-Schlüssel |
XKATZEZOSUITPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C#CC2=CC=C(S2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


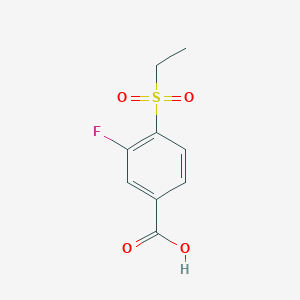
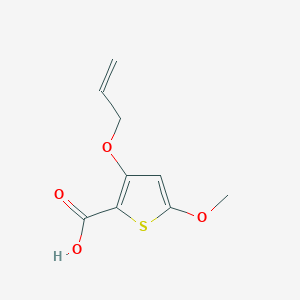
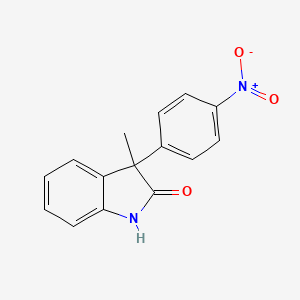
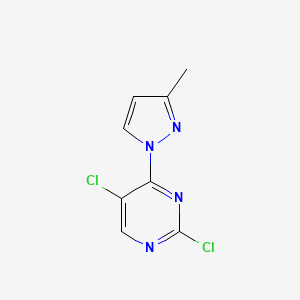

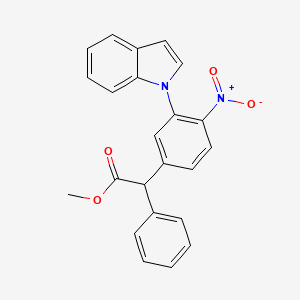
![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)




![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)


